molecular formula C30H25Cl2N3O4 B2972142 DS16570511

DS16570511

Cat. No.: B2972142
M. Wt: 562.4 g/mol
InChI Key: VIWYGRDFHWYDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS16570511 is a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), a selective calcium channel critical for regulating mitochondrial Ca²⁺ influx, cellular metabolism, and cardiac function . Discovered via high-throughput screening of 120,000 compounds, this compound exhibits dose-dependent inhibition of MCU activity with an IC₅₀ of 7 µM in HEK293A cells . It also inhibits both MCU- and MICU1-dependent Ca²⁺ overload, making it relevant for treating genetic disorders linked to mitochondrial Ca²⁺ dysregulation .

Scientific Research Applications

DS16570511 is a cell-permeable inhibitor of the mitochondrial calcium uniporter, with applications in controlling cardiac functions and studying glutamate excitotoxicity in brain neurons . Research indicates that this compound affects mitochondrial function and calcium homeostasis .

Inhibition of Mitochondrial Calcium Uniporter

This compound inhibits the mitochondrial calcium uniporter (MCU), which is a channel responsible for Ca2+ uptake into mitochondria .

  • Mechanism of Action this compound blocks the MCU- or MICU1-dependent increases of Ca2+ influx .
  • In Vitro Studies this compound inhibited serum-induced mitochondrial Ca2+ influx in HEK293A cells with an IC50 of 7 μM . It also blocks Ca2+ uptake by isolated mitochondria in both small and large animals .
  • Animal Studies this compound blocks mitochondrial Ca2+ overload in Langendorff-perfused beating rat hearts and increases cardiac contractility without affecting heart rate .

Effects on Neurons

This compound has demonstrated neuroprotective effects related to glutamate excitotoxicity .

  • Glutamate-Induced Calcium Deregulation this compound slows down the onset of glutamate-induced delayed calcium deregulation in neurons and suppresses their death .
  • Mitochondrial Effects At certain doses, this compound can cause hyperpolarization or temporary depolarization of neuronal mitochondria and stimulate cellular respiration .
  • Multiple Effects It's important to consider that this compound affects the main energy-transducing functions of mitochondria and inhibits the activity of complex II of the respiratory chain .

Cardiac Function Control

This compound can be used to control cardiac functions .

  • Inotropic Effect this compound has an inotropic effect, increasing cardiac contractility without affecting heart rate in perfused hearts .
  • Protective Effect It protects against mitochondrial Ca2+ overload .

Cautions

Comparison with Similar Compounds

Comparison with Similar Compounds

Key MCU Inhibitors and Their Properties

Below is a comparative analysis of DS16570511 with other MCU modulators:

Compound Target IC₅₀/EC₅₀ Cell Permeability Selectivity Key Findings
This compound MCU/MICU1-dependent Ca²⁺ 7 µM Yes High (no effect on ΔΨm) Enhances cardiac contractility; inhibits Ca²⁺ overload in neurons .
Ruthenium Red MCU ~10 nM No Moderate (affects ΔΨm) Potent but toxic; used ex vivo due to poor permeability .
Ru360 MCU ~1–10 nM No High Blocks MCU in isolated mitochondria; used in cancer and inflammation studies .
Mitoxantrone MCU ~2 µM Yes Moderate FDA-approved anticancer drug; identified via NIH clinical library screening .
MCUi4 MCU ~5 µM Yes High Reduces ER-mitochondrial Ca²⁺ crosstalk; suppresses SOCE .
KB-R7943 Mitochondrial Na⁺/Ca²⁺ exchanger N/A Yes Low Alleviates inflammatory responses; potential anti-tumor effects .

Mechanistic and Functional Differences

Potency and Selectivity

  • This compound vs. This compound, though less potent (IC₅₀ = 7 µM), is cell-permeable and selective for MCU without depolarizing ΔΨm .
  • This compound vs. Mitoxantrone : Mitoxantrone (IC₅₀ = 2 µM) is an FDA-approved chemotherapeutic repurposed as an MCU inhibitor. However, its broader pharmacological effects (e.g., DNA intercalation) reduce specificity compared to this compound .

Structural and Functional Insights

  • Binding Mechanism : Unlike MCUi4 and Ru360, which directly bind MCU’s pore-forming subunit, this compound’s binding site remains uncharacterized .
  • Dual Inhibition : this compound uniquely blocks both MCU- and MICU1-dependent Ca²⁺ overload, a feature absent in other inhibitors like RuR .

Biological Activity

DS16570511 is a small-molecule inhibitor specifically targeting the mitochondrial calcium uniporter (MCU), which plays a crucial role in regulating mitochondrial calcium (Ca²⁺) uptake. This compound has been studied for its potential applications in cardiac function regulation and other physiological processes influenced by mitochondrial calcium dynamics.

Mitochondrial Calcium Uniporter (MCU)

The MCU is a highly selective channel responsible for the influx of Ca²⁺ into mitochondria, which is essential for various cellular functions, including energy production and apoptosis. This compound inhibits this uniporter, thereby modulating mitochondrial Ca²⁺ levels.

Inhibition Characteristics

  • IC₅₀ Values : this compound exhibits a dose-dependent inhibition of mitochondrial Ca²⁺ influx in HEK293A cells, with an IC₅₀ of approximately 7 μM .
  • Selectivity : The compound demonstrates selectivity for the MCU over other calcium channels, as evidenced by higher IC₅₀ values in cytosolic assays compared to mitochondrial assays .

Experimental Findings

  • Cell Culture Studies :
    • In HEK293A cells, this compound effectively inhibited serum-induced mitochondrial Ca²⁺ influx.
    • Overexpression of MCU or its regulator MICU1 led to increased Ca²⁺ influx, which was completely suppressed by this compound pretreatment .
  • Isolated Mitochondria :
    • This compound was tested on isolated mitochondria from human, rat, and pig hearts, showing effective inhibition of Ca²⁺ uptake with varying IC₅₀ values (15 μM for pig and 25 μM for rat mitochondria) .
  • Langendorff Perfusion Studies :
    • In perfused rat hearts, this compound not only blocked Ca²⁺ overload but also enhanced cardiac contractility without affecting heart rate .

Cardiac Function Regulation

The application of this compound in cardiac studies highlights its potential therapeutic benefits. The compound's ability to increase cardiac contractility suggests that it may be useful in treating conditions characterized by impaired cardiac function.

Neutrophil Function Modulation

Recent studies have explored the effects of this compound on neutrophil activity during infections. In MICU1-deficient neutrophils, treatment with this compound enhanced primary degranulation and reduced suicidal NETosis, indicating its role in modulating immune responses .

Therapeutic Implications

The modulation of mitochondrial calcium signaling through compounds like this compound presents a promising avenue for developing treatments for various diseases, including cardiac dysfunction and inflammatory conditions.

Research Findings Summary Table

Study FocusKey FindingsReference
HEK293A Cell StudiesInhibition of mitochondrial Ca²⁺ influx with IC₅₀ of 7 μM; selective for MCU
Isolated MitochondriaEffective inhibition across species; IC₅₀ values vary (15 μM in pigs, 25 μM in rats)
Langendorff Heart ExperimentsIncreased contractility without heart rate changes; protective against Ca²⁺ overload
Neutrophil ActivityEnhanced degranulation and reduced NETosis in MICU1-deficient cells

Q & A

Basic Research Questions

Q. What is the mechanistic role of DS16570511 in targeting mitochondrial calcium uniporter (MCU) activity in glioblastoma stem cells (GSCs)?

this compound inhibits MCU, a key regulator of mitochondrial calcium uptake, disrupting calcium homeostasis critical for GSC proliferation and self-renewal . To validate this mechanism, researchers should:

  • Perform calcium flux assays (e.g., using fluorescent indicators like Rhod-2) to measure mitochondrial calcium levels post-treatment.
  • Combine inhibition studies with MCU overexpression or knockdown to confirm target specificity.
  • Reference dose-response curves (e.g., 25–50 μM concentrations in ) to assess potency thresholds.

Q. What standard assays are used to evaluate this compound’s impact on cell viability in GSC models?

The CellTiter-Glo® Luminescent assay is a gold standard for quantifying ATP levels as a proxy for viable cells . Methodological considerations include:

  • Seeding density optimization (e.g., 2,000 cells/well in 96-well plates).
  • Time-course measurements (e.g., days 0, 2, 4, and 6) to track dynamic responses.
  • Inclusion of controls (e.g., DMSO vehicle) and non-cancerous cell lines (e.g., human astrocytes) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data for this compound across heterogeneous GSC populations?

Discrepancies may arise due to genetic variability in GSC subclones or differences in MCU expression. To address this:

  • Perform single-cell RNA sequencing to correlate MCU expression levels with drug sensitivity.
  • Use patient-derived xenograft (PDX) models to evaluate inter-tumor heterogeneity.
  • Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What experimental design principles ensure reproducibility in this compound dose-response studies?

Key steps include:

  • Dose Optimization : Pre-test a range (e.g., 10–100 μM) to identify IC50 values, minimizing off-target effects on non-cancerous cells .
  • Replication : Use ≥3 biological replicates and technical triplicates to account for variability.
  • Documentation : Follow guidelines for detailed method reporting (e.g., Beilstein Journal of Organic Chemistry’s standards for experimental reproducibility) .

Q. How should researchers statistically analyze time-dependent cytotoxicity data from this compound experiments?

Recommended approaches:

  • Longitudinal Mixed Models : Account for repeated measures over time.
  • Survival Analysis : Kaplan-Meier curves for viability trends.
  • Error Reporting : Include confidence intervals and p-values adjusted for multiple comparisons .

Q. Methodological Frameworks

Q. What criteria (e.g., FINER) should guide hypothesis formulation for this compound studies?

Apply the FINER framework :

  • Feasible : Ensure access to GSC lines and equipment for calcium imaging.
  • Interesting : Explore this compound’s dual effects on proliferation and stemness markers (e.g., SOX2).
  • Novel : Investigate synergies with temozolomide or radiation therapy.
  • Ethical : Use primary cell lines with IRB approval .
  • Relevant : Align with glioblastoma’s unmet therapeutic needs .

Q. How can conflicting results in MCU inhibition studies be systematically addressed?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., shRNA knockdown vs. pharmacological inhibition).
  • Sensitivity Analysis : Test variables like oxygen tension or nutrient availability in culture conditions.
  • Cross-Validation : Compare in vitro findings with in vivo tumor regression metrics .

Q. Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound cytotoxicity data in publications?

  • Tables : Summarize IC50 values, cell lines, and statistical parameters (mean ± SD, n-value).
  • Figures : Use line graphs for time-course viability and bar charts for dose comparisons.
  • Supplementary Materials : Include raw data, protocol details, and instrument calibration logs .

Q. How can researchers ensure methodological transparency for peer replication?

  • Detailed Protocols : Specify cell culture conditions (e.g., serum concentration, passage number).
  • Reagent Validation : Report batch numbers for this compound and validate purity via HPLC.
  • Code Sharing : Provide scripts for data analysis (e.g., R/Python for dose-response modeling) .

Q. Tables for Reference

Table 1. Experimental Parameters for this compound in GSC Studies (Adapted from )

ParameterDetails
Cell LinesT456, T4121 (GSCs); 16157 (neural stem cells); NHA (astrocytes)
Dosage25 μM, 50 μM (this compound); 0.1% DMSO (control)
AssayCellTiter-Glo® Luminescent (viability); tumor sphere size measurement
Replication3 technical replicates per condition

Table 2. Statistical Methods for this compound Data Analysis

Data TypeRecommended Analysis
Time-Course ViabilityRepeated-measures ANOVA
Dose-ResponseNonlinear regression (log-inhibitor vs. response)
Heterogeneity TestingCluster analysis or principal component analysis (PCA)

Properties

IUPAC Name

4-[3-[3-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methylamino]benzoyl]indol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25Cl2N3O4/c1-18-22(29(34-39-18)28-24(31)10-5-11-25(28)32)16-33-20-8-4-7-19(15-20)30(38)23-17-35(14-6-13-27(36)37)26-12-3-2-9-21(23)26/h2-5,7-12,15,17,33H,6,13-14,16H2,1H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWYGRDFHWYDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CNC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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